Human DHODH Inhibitory Activity: Moderate Potency Distinct from High-Potency Clinical Inhibitors
The target compound inhibits recombinant human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 1.09 × 10³ nM (1.09 µM) as measured by a DCIP dye-based colorimetric assay after 20 min incubation in the presence of 1 mM L-dihydroorotate and 1 mM co-substrate [1]. For context, the clinically used DHODH inhibitor teriflunomide exhibits an IC₅₀ of approximately 407.8 nM in a comparable recombinant human DHODH enzymatic assay, while the investigational inhibitor brequinar shows an IC₅₀ of 2.1 nM [2]. This places the target compound in a moderate-potency range—approximately 2.7-fold weaker than teriflunomide and >500-fold weaker than brequinar—making it a candidate for applications where complete DHODH blockade is undesirable, such as mechanistic studies of partial pyrimidine pathway modulation.
| Evidence Dimension | IC₅₀ for recombinant human DHODH enzymatic activity |
|---|---|
| Target Compound Data | 1.09 × 10³ nM (1.09 µM) |
| Comparator Or Baseline | Teriflunomide: 407.8 nM; Brequinar: 2.1 nM |
| Quantified Difference | 2.7-fold weaker vs teriflunomide; ~520-fold weaker vs brequinar |
| Conditions | Target compound: DCIP colorimetric assay, 20 min, 1 mM L-dihydroorotate; Comparators: recombinant human DHODH enzymatic assay (comparable but not identical assay conditions) |
Why This Matters
This moderate potency provides a differentiated pharmacological tool for DHODH-related research where overly potent inhibitors would obscure dose-response relationships or induce confounding off-target effects.
- [1] BindingDB. BDBM50020688 (CHEMBL3290847): IC₅₀ 1.09E+3 nM for human DHODH. Available at: https://www.bindingdb.org (accessed 2026-05-06). View Source
- [2] Reaction Biology. DHODH Dehydrogenase Assay Service – Reference Compound IC₅₀s. Available at: https://www.reactionbiology.com (accessed 2026-05-06). View Source
